

Spectroscopic Properties of Direct Black 168: A Technical Guide

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Compound of Interest

Compound Name: Direct Black 168

Cat. No.: B12375425

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Introduction

Direct Black 168 is a trisazo dye of significant industrial importance, primarily utilized in the textile and leather industries for dyeing cellulosic fibers such as cotton and viscose.^{[1][2][3]} Its molecular structure, characterized by multiple azo linkages ($-N=N-$) and sulfonate groups ($-SO_3^-$), governs its deep black color, water solubility, and affinity for substrates.^[1]

Understanding the spectroscopic properties of **Direct Black 168** is crucial for quality control, process optimization, and environmental monitoring, as well as for exploring its potential in other scientific and technological domains. This technical guide provides an in-depth overview of the spectroscopic characteristics of **Direct Black 168**, including its physicochemical properties, expected spectral data, and relevant experimental protocols. While specific, publicly available high-resolution spectra for this particular dye are scarce, this guide consolidates available information and provides data based on the analysis of similar azo dyes.

Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of **Direct Black 168** is essential for interpreting its spectroscopic data.

Property	Value	Reference
C.I. Name	Direct Black 168	[2]
C.I. Number	335475	[2]
CAS Number	85631-88-5	[4]
Molecular Formula	$C_{34}H_{27}N_9Na_3O_{11}S_3$	[4]
Molecular Weight	902.8 g/mol	[4]
Chemical Class	Trisazo Dye	[2]
Solubility	Soluble in water	[5]
Appearance	Black powder	[2]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quantification of **Direct Black 168**. The key methods include UV-Visible, Fourier-Transform Infrared, Nuclear Magnetic Resonance, and Fluorescence Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for the quantitative analysis of **Direct Black 168** in solution, relying on the Beer-Lambert law. The color of the dye is a result of its complex conjugated system of aromatic rings and azo groups, which leads to strong absorption in the visible region of the electromagnetic spectrum.

Expected Spectral Characteristics:

While a specific λ_{max} for **Direct Black 168** is not readily available in the reviewed literature, trisazo black dyes typically exhibit a broad absorption band across the visible spectrum, which is a composite of multiple overlapping absorption bands from the different chromophoric moieties within the molecule. This broad absorption is responsible for its black color. For comparison, similar azo dyes have shown λ_{max} values in the range of 500-600 nm.[1] The degradation of **Direct Black 168** can be monitored by observing the decrease in the intensity of its characteristic absorption peaks in the visible region.[1][6]

Experimental Protocol: UV-Vis Analysis of **Direct Black 168**

- Instrumentation: A double-beam UV-Vis spectrophotometer is required.
- Sample Preparation:
 - Prepare a stock solution of **Direct Black 168** of a known concentration (e.g., 100 mg/L) in deionized water.
 - From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 mg/L) by serial dilution.
- Measurement:
 - Set the spectrophotometer to scan a wavelength range of 200-800 nm.
 - Use deionized water as a blank to zero the instrument.
 - Measure the absorbance of each standard solution to determine the wavelength of maximum absorbance (λ_{max}).
 - Construct a calibration curve by plotting absorbance at λ_{max} versus concentration.
- Analysis of Unknown Sample:
 - Measure the absorbance of the unknown sample at the predetermined λ_{max} .
 - Use the calibration curve to determine the concentration of **Direct Black 168** in the unknown sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the **Direct Black 168** molecule, thereby confirming its chemical structure.

Expected FTIR Peak Assignments:

Based on its known structure, the FTIR spectrum of **Direct Black 168** is expected to show characteristic absorption bands for its various functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400-3200	-OH, -NH ₂	O-H and N-H stretching
3100-3000	Aromatic C-H	C-H stretching
1620-1580	-N=N-	Azo stretching
1600-1450	Aromatic C=C	C=C stretching
1250-1150 & 1050-1000	-SO ₃ ⁻	Asymmetric and symmetric S=O stretching

Experimental Protocol: FTIR Analysis of **Direct Black 168**

- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Sample Preparation:
 - The sample is typically analyzed as a solid.
 - Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dye powder with dry KBr and pressing the mixture into a thin, transparent disk.
- Measurement:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
 - Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
- Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups in the **Direct Black 168** molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a complex structure like **Direct Black 168**, 2D NMR techniques would be necessary for a complete structural assignment. Due to the presence of numerous aromatic protons and carbons, the ^1H and ^{13}C NMR spectra would be complex and require advanced analytical methods for full interpretation.

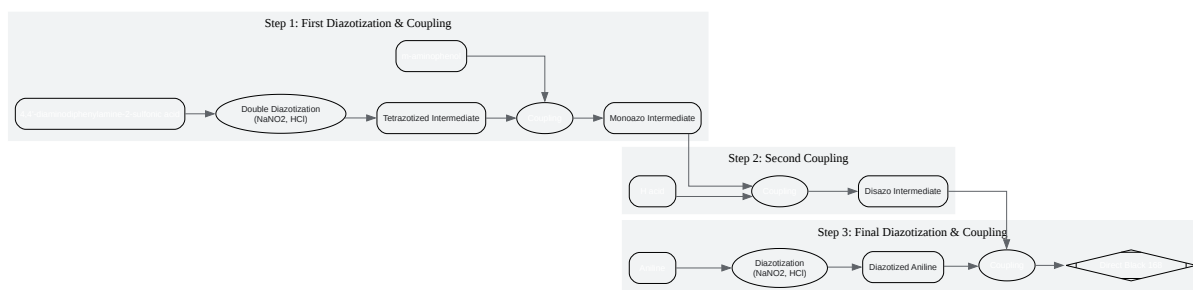
Fluorescence Spectroscopy

While some azo dyes exhibit fluorescence, many, particularly those with extensive conjugation and heavy atoms, show weak or no fluorescence due to efficient non-radiative decay processes. Information on the fluorescence properties of **Direct Black 168** is not readily available, suggesting it is not a significant characteristic of this dye.

Visualizations

Manufacturing Process of Direct Black 168

The synthesis of **Direct Black 168** is a multi-step process involving diazotization and coupling reactions.^[7] A simplified workflow is presented below.

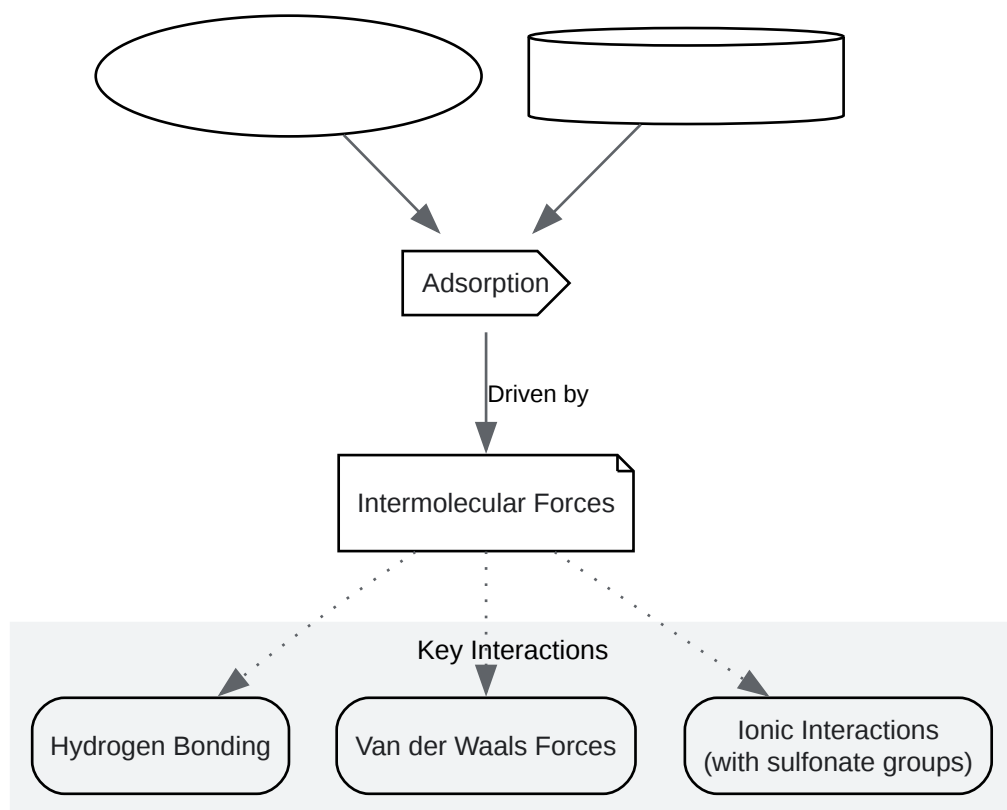


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Caption: Simplified manufacturing workflow for **Direct Black 168**.

Adsorption Mechanism of Direct Black 168 on Cellulose Fibers

The dyeing of cotton with **Direct Black 168** is a physical adsorption process, driven by non-covalent interactions.



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Caption: Adsorption mechanism of **Direct Black 168** on cellulose fibers.

Conclusion

Direct Black 168 is a complex trisazo dye with spectroscopic properties that are characteristic of its molecular structure. UV-Vis spectroscopy is a valuable tool for its quantification, while FTIR provides confirmation of its key functional groups. Although detailed NMR and fluorescence data are not widely reported, the foundational spectroscopic information presented in this guide provides a strong basis for researchers and professionals working with this dye. The provided experimental protocols offer a starting point for the in-house characterization of **Direct Black 168**, and the visualizations illustrate its synthesis and application. Further research to publish high-resolution spectra of this and other commercially significant dyes would be of great value to the scientific community.

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